

# "2-Ethoxy-5-nitroaniline CAS number and identifiers"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethoxy-5-nitroaniline**

Cat. No.: **B094399**

[Get Quote](#)

## In-Depth Technical Guide: 2-Ethoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-5-nitroaniline**, a nitroaromatic compound with applications as an intermediate in the synthesis of dyes and potential pharmaceuticals. This document details its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a summary of its known toxicological data. Due to a lack of specific research on its biological pathways, this guide also discusses the general metabolic and toxicological considerations for nitroaniline compounds to provide a predictive context for its behavior.

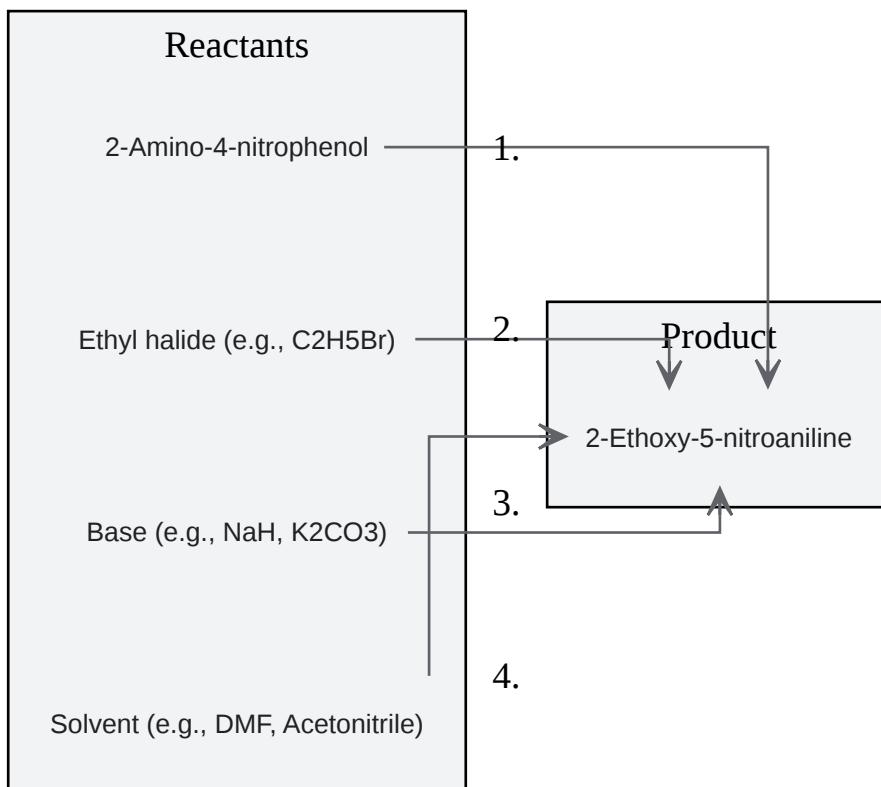
### Chemical Identifiers and Physicochemical Properties

**2-Ethoxy-5-nitroaniline** is a substituted aniline with an ethoxy and a nitro group attached to the benzene ring. Its key identifiers and properties are summarized below for easy reference.

| Identifier        | Value                                                               | Source(s)                               |
|-------------------|---------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 136-79-8                                                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 2-ethoxy-5-nitroaniline                                             | <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 182.18 g/mol                                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| InChI             | InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3 | <a href="#">[2]</a>                     |
| InChIKey          | AMMPGYPPRLWMLW-UHFFFAOYSA-N                                         | <a href="#">[2]</a>                     |
| SMILES            | CCOC1=C(C=C(C=C1)--INVALID-LINK--[O-])N                             | <a href="#">[2]</a>                     |
| Synonyms          | 5-Nitro-o-phenetidine, 2-Ethoxy-5-nitrobenzenamine                  | <a href="#">[2]</a>                     |

| Physicochemical Property | Value                                                                          | Source(s)           |
|--------------------------|--------------------------------------------------------------------------------|---------------------|
| Melting Point            | 96.5 °C                                                                        | N/A                 |
| Boiling Point            | 358.3 °C at 760 mmHg<br>(estimate)                                             | <a href="#">[1]</a> |
| Density                  | 1.264 g/cm <sup>3</sup> (estimate)                                             | <a href="#">[1]</a> |
| LogP                     | 2.68 (estimate)                                                                | <a href="#">[1]</a> |
| Appearance               | Orange-red needles or orange powder (for the related 2-methoxy-5-nitroaniline) | <a href="#">[3]</a> |

## Synthesis of 2-Ethoxy-5-nitroaniline


A detailed experimental protocol for the synthesis of **2-Ethoxy-5-nitroaniline** is not readily available in the public domain. However, a plausible and efficient method is the Williamson

ether synthesis, a well-established organic reaction for forming ethers.[4][5][6][7] This would involve the reaction of a suitable precursor, such as 2-amino-4-nitrophenol, with an ethylating agent.

## Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for similar compounds.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis of **2-Ethoxy-5-nitroaniline**.

Materials:

- 2-Amino-4-nitrophenol

- Ethyl bromide (or ethyl iodide)
- Sodium hydride (NaH) or Potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol in the anhydrous solvent.
- Deprotonation: To the stirred solution, slowly add the base (e.g., sodium hydride) at 0 °C. Allow the mixture to stir for 30 minutes to an hour at room temperature to ensure complete formation of the alkoxide.
- Ethylation: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture.
- Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Ethoxy-5-nitroaniline**.

## Biological Activity and Signaling Pathways

Specific studies on the biological signaling pathways and mechanism of action of **2-Ethoxy-5-nitroaniline** are not available in the current scientific literature. However, the biological activities of nitroaniline derivatives, in general, are of interest in medicinal chemistry.

## General Considerations for Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic activation in biological systems.<sup>[8]</sup> The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then be further converted to highly reactive nitrenium ions. These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.<sup>[8]</sup>

The general metabolic activation pathway for nitroaromatic compounds is depicted below.



[Click to download full resolution via product page](#)

Caption: General metabolic activation pathway of nitroaromatic compounds.

## Toxicological Data

Limited toxicological data is available for **2-Ethoxy-5-nitroaniline**. The primary reported value is an intraperitoneal LD50 in rats.

| Test Type | Route of Exposure | Species | Dose      | Source(s)           |
|-----------|-------------------|---------|-----------|---------------------|
| LD50      | Intraperitoneal   | Rat     | 470 mg/kg | <a href="#">[1]</a> |

The toxic effects were not detailed beyond the lethal dose value.[\[1\]](#) It is important to note that many nitroaniline compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[\[9\]](#) However, specific studies on **2-Ethoxy-5-nitroaniline** for this effect are lacking. The metabolism of the structurally similar 2-chloro-4-nitroaniline has been studied in *Rhodococcus* sp., revealing a novel aerobic degradation pathway.[\[10\]](#)

## Conclusion

**2-Ethoxy-5-nitroaniline** is a well-characterized compound in terms of its chemical identity and basic physical properties. While a specific, validated synthesis protocol is not widely published, established methods like the Williamson ether synthesis provide a reliable route for its preparation. The primary knowledge gap lies in its biological activity and mechanism of action. Future research should focus on elucidating its metabolic pathways, toxicological profile, and potential as a scaffold for drug development. Given the known activities of other nitroaniline derivatives, such investigations could reveal novel therapeutic applications. Researchers handling this compound should exercise caution due to the potential for toxicity associated with nitroaromatic compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Ethoxy-5-nitroaniline | CAS#:136-79-8 | Chemsoc [chemsoc.com]

- 2. 2-Ethoxy-5-nitrobenzenamine | C8H10N2O3 | CID 8702 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]
- 9. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 10. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- To cite this document: BenchChem. ["2-Ethoxy-5-nitroaniline CAS number and identifiers"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094399#2-ethoxy-5-nitroaniline-cas-number-and-identifiers]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)